4-Amino-2-[(propan-2-yloxy)methyl]phenol
Description
4-Amino-2-[(propan-2-yloxy)methyl]phenol is a phenolic derivative characterized by an amino group at the para position (C4) and a propan-2-yloxymethyl (isopropoxymethyl) substituent at the ortho position (C2) of the aromatic ring. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 193.23 g/mol. The compound’s structure combines hydrophilic (amino, hydroxyl) and lipophilic (isopropoxymethyl) moieties, influencing its solubility, reactivity, and biological interactions. Limited toxicological data are available for this compound, as is common with many specialized phenolic derivatives .
Properties
IUPAC Name |
4-amino-2-(propan-2-yloxymethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,12H,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFROFIJJNCIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=CC(=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-[(propan-2-yloxy)methyl]phenol typically involves the reaction of 4-nitrophenol with isopropyl bromide in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethyl sulfoxide (DMSO) or ethanol
Temperature: 60-80°C
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-[(propan-2-yloxy)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Corresponding amines
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
4-Amino-2-[(propan-2-yloxy)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-[(propan-2-yloxy)methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The propan-2-yloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The biological and physicochemical properties of phenolic derivatives are highly dependent on substituent groups. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The isopropoxymethyl group in the target compound enhances lipophilicity compared to analogues with charged aminoalkyl groups (e.g., ADOC). This reduces water solubility but improves membrane permeability.
- Basicity: Amino groups at C4 contribute to weak basicity (pKa ~9–10), while ether groups (e.g., isopropoxymethyl) are electronically neutral. In contrast, ADOC’s diethylaminomethyl group introduces stronger basicity (pKa ~10–11), favoring salt formation and aqueous solubility .
- Hydrogen Bonding: The hydroxyl and amino groups enable hydrogen bonding, critical for interactions in biological systems or crystallization. ADOC’s tertiary amine reduces H-bonding capacity compared to primary amines in other derivatives .
Industrial and Commercial Use
- Hair Dyes: Derivatives like 4-amino-2-phenylaminomethylphenol are primary intermediates in oxidative hair dyes, forming colored complexes upon oxidation . The target compound’s isopropoxy group may modify dye stability or hue.
- Pharmaceuticals: ADOC’s efficacy against organophosphorus agents highlights the role of aminomethyl groups in therapeutic design, whereas alkoxy groups may prioritize pharmacokinetics over reactivity .
Biological Activity
4-Amino-2-[(propan-2-yloxy)methyl]phenol, a compound with significant potential in medicinal chemistry, exhibits a range of biological activities. This article reviews its pharmacological properties, mechanisms of action, and applications in various fields based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound includes an amino group, a hydroxymethyl group, and a propan-2-yloxy substituent. These functional groups contribute to its reactivity and interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C10H15NO3 |
| Molecular Weight | 185.24 g/mol |
| Solubility | Soluble in organic solvents; moderate aqueous solubility |
| Functional Groups | Amino (-NH2), Hydroxymethyl (-CH2OH), Ether (-O-) |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino and hydroxyl groups can form hydrogen bonds with enzyme active sites, potentially inhibiting or modulating their activity. Additionally, the propan-2-yloxy group enhances lipophilicity, facilitating cellular uptake and bioavailability.
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties. Its structure allows it to scavenge free radicals, which can prevent oxidative stress-related damage in cells. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown moderate activity against several bacterial strains. Its effectiveness appears to vary depending on the specific bacteria tested, indicating potential for development as an antibacterial agent .
Case Studies and Research Findings
- Antioxidant Properties :
-
Anti-inflammatory Mechanisms :
- In vitro studies indicated that the compound could reduce the production of inflammatory markers in cell cultures exposed to inflammatory stimuli. This suggests a pathway through which it may exert therapeutic effects in inflammatory conditions.
- Antimicrobial Screening :
Comparison with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 4-Amino-2-methylphenol | Lacks propan-2-yloxy group | Different reactivity profile |
| 4-Amino-2-(ethoxy)phenol | Contains ethoxy instead of propan-2-yloxy | Varies in solubility and activity |
| 4-Amino-2-(methoxymethyl)phenol | Features methoxymethyl group | Alters steric and electronic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
